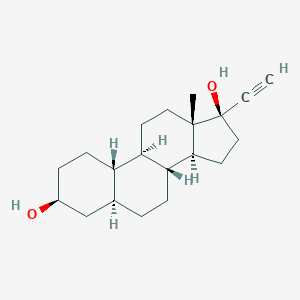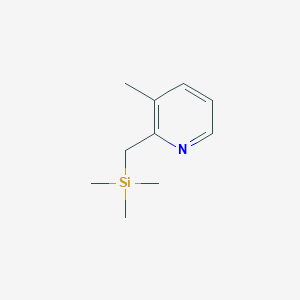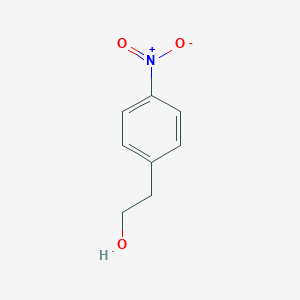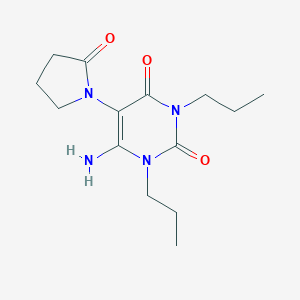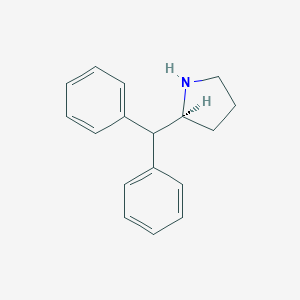![molecular formula C15H19N3O2 B126308 (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone CAS No. 149034-80-0](/img/structure/B126308.png)
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone, also known as MTDM, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MTDM belongs to the class of tricyclic ketones and has a unique structure that makes it an interesting target for synthesis and study. In
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is not fully understood. However, it has been suggested that (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain.
Biochemische Und Physiologische Effekte
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to have antidepressant effects and to improve cognitive function in animal models. Additionally, (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been shown to have neuroprotective effects and to improve the survival of neurons in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to yield high purity and yield of the final product. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone in lab experiments. For example, the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone may vary depending on the species and strain of animal used in experiments.
Zukünftige Richtungen
There are several future directions for the study of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. One area of research is the development of new drugs and therapies based on the structure of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. Another area of research is the investigation of the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. Understanding the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone could lead to the development of more targeted and effective drugs and therapies. Additionally, further research is needed to determine the optimal dosage and administration of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone for various applications. Finally, the effects of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone on different biological systems and in different animal models should be further explored to fully understand its potential applications.
Synthesemethoden
The synthesis of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone involves a multistep process that starts with the reaction of 4-methoxybenzylamine with ethyl acetoacetate to form a beta-ketoester intermediate. The intermediate is then cyclized with triethyl orthoformate and hydrazine hydrate to form the tricyclic ketone (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. The synthesis method has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antinociceptive, and antidepressant effects in animal models. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been investigated for its potential as a neuroprotective agent and for its effects on cognitive function. The unique structure of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone makes it an interesting target for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
149034-80-0 |
|---|---|
Produktname |
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone |
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone |
InChI |
InChI=1S/C15H19N3O2/c1-20-13-4-2-12(3-5-13)14(19)15-6-16-9-17(7-15)11-18(8-15)10-16/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
JDQMIEDBGMXWHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
Löslichkeit |
41 [ug/mL] |
Synonyme |
(4-methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



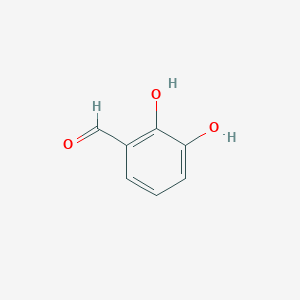
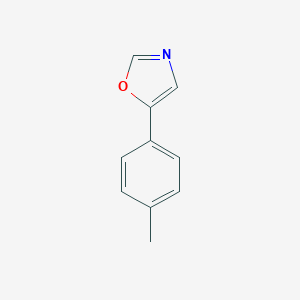
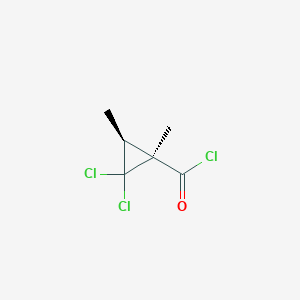
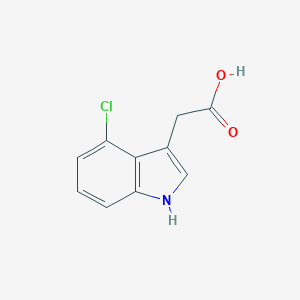

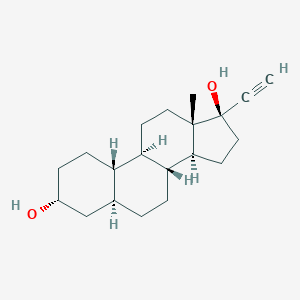

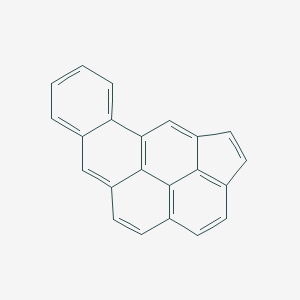
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
